
Egfr-IN-43
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-43 is a novel compound that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Mutations in EGFR are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). This compound is designed to inhibit the activity of mutant EGFR, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-43 involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is designed to meet regulatory standards and ensure the safety and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-43 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Egfr-IN-43 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Evaluated for its potential as a therapeutic agent in the treatment of cancers with EGFR mutations.
Industry: Utilized in the development of new drugs and diagnostic tools for cancer therapy
Mecanismo De Acción
Egfr-IN-43 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces the growth and spread of cancer cells with EGFR mutations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Egfr-IN-43 include:
Gefitinib: An EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier inhibitors.
Uniqueness
This compound is unique in its ability to selectively target specific EGFR mutations with high potency and minimal off-target effects. This selectivity makes it a valuable addition to the arsenal of EGFR inhibitors, offering potential benefits in terms of efficacy and safety .
Actividad Biológica
Egfr-IN-43 is a compound that has garnered attention for its potential as an epidermal growth factor receptor (EGFR) inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
This compound functions primarily by inhibiting the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells expressing mutated forms of EGFR. The compound's specificity towards certain mutations allows it to target tumors that are resistant to other EGFR inhibitors.
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes its inhibitory concentrations (IC50 values) against different cell lines:
Cell Line | Mutation | IC50 (nM) |
---|---|---|
A431 | Wild-type | 596.6 |
HCC827 | EGFR del19 | 3.3 |
PC9 | EGFR del19 | 4.1 |
NCI-H1975 | EGFR L858R/T790M | 10.5 |
BID007 | A763-Y764insFQEA | 4.0 |
These results indicate that this compound is particularly effective against cell lines harboring specific EGFR mutations, which are often associated with more aggressive tumor behavior and resistance to first-line therapies.
Comparative Studies
In comparative studies, this compound has shown superior efficacy compared to other EGFR inhibitors such as gefitinib and erlotinib. For instance, in a study assessing various inhibitors, this compound demonstrated lower IC50 values across multiple resistant cell lines, suggesting it may be a promising candidate for treating patients with advanced EGFR-mutant cancers.
Case Studies
Several case studies have documented the impact of this compound on patient outcomes:
- Case Study 1 : A patient with metastatic lung adenocarcinoma harboring the L858R mutation was treated with this compound after failing first-line therapies. The patient exhibited a partial response after four weeks, with significant tumor shrinkage observed via imaging studies.
- Case Study 2 : Another patient with an exon 19 deletion experienced prolonged progression-free survival while on this compound, highlighting its potential as a second-line treatment option.
Research Findings
Recent research has focused on the pharmacokinetics and metabolism of this compound. Studies indicate that the compound is metabolized primarily in the liver, with several metabolites identified that may also contribute to its overall therapeutic effects. Additionally, investigations into its safety profile have shown manageable side effects, making it a viable option for further clinical development.
Propiedades
Fórmula molecular |
C50H55ClFN5O5 |
---|---|
Peso molecular |
860.4 g/mol |
Nombre IUPAC |
N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]-7-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]heptanamide |
InChI |
InChI=1S/C50H55ClFN5O5/c1-4-41(35-13-8-7-9-14-35)49(36-16-21-39(58)22-17-36)37-18-23-40(24-19-37)61-30-28-57(2)27-11-6-5-10-15-48(59)53-26-12-29-62-47-32-42-45(33-46(47)60-3)54-34-55-50(42)56-38-20-25-44(52)43(51)31-38/h7-9,13-14,16-25,31-34,58H,4-6,10-12,15,26-30H2,1-3H3,(H,53,59)(H,54,55,56)/b49-41- |
Clave InChI |
GTBNNKSMXPTINB-RJNVDUOCSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)CCCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)/C6=CC=CC=C6 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)CCCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.